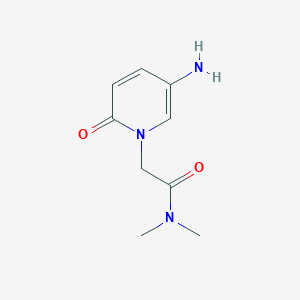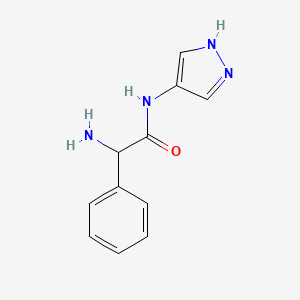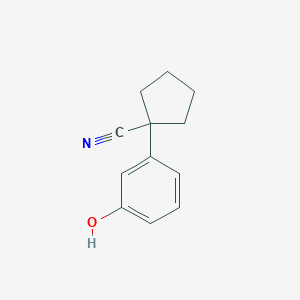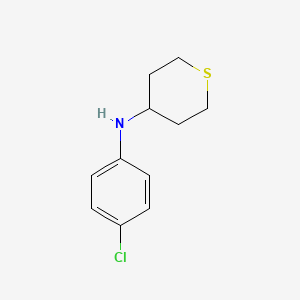![molecular formula C7H5Br B13313520 3-Bromobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 63370-07-0](/img/structure/B13313520.png)
3-Bromobicyclo[4.1.0]hepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobicyclo[4.1.0]hepta-1,3,5-triene is a chemical compound with the molecular formula C7H5Br. It is a brominated derivative of bicyclo[4.1.0]hepta-1,3,5-triene, characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobicyclo[4.1.0]hepta-1,3,5-triene typically involves the bromination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobicyclo[4.1.0]hepta-1,3,5-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to its corresponding hydrocarbon derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of bicyclo[4.1.0]hepta-1,3,5-triene.
Oxidation: Formation of epoxides or other oxygenated derivatives.
Scientific Research Applications
3-Bromobicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the reactivity and interaction of brominated compounds with biological systems.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-Bromobicyclo[4.1.0]hepta-1,3,5-triene in chemical reactions involves the reactivity of the bromine atom. The bromine atom can participate in electrophilic substitution reactions, where it is replaced by other nucleophiles. In reduction reactions, the bromine atom is removed, leading to the formation of the corresponding hydrocarbon. In oxidation reactions, the compound can form epoxides or other oxygenated derivatives through the addition of oxygen atoms .
Comparison with Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the bromine atom.
3-Chlorobicyclo[4.1.0]hepta-1,3,5-triene: A chlorinated derivative with similar reactivity.
3-Iodobicyclo[4.1.0]hepta-1,3,5-triene: An iodinated derivative with different reactivity due to the larger atomic size of iodine.
Uniqueness: 3-Bromobicyclo[4.1.0]hepta-1,3,5-triene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated and iodinated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
63370-07-0 |
|---|---|
Molecular Formula |
C7H5Br |
Molecular Weight |
169.02 g/mol |
IUPAC Name |
3-bromobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Br/c8-7-2-1-5-3-6(5)4-7/h1-2,4H,3H2 |
InChI Key |
GVPPIXPJIPNBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid](/img/structure/B13313442.png)

![2-Methyl-1-{[1-(3-methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13313446.png)

![2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13313467.png)

![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)

![2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13313499.png)
![2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B13313501.png)


![tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate](/img/structure/B13313515.png)
